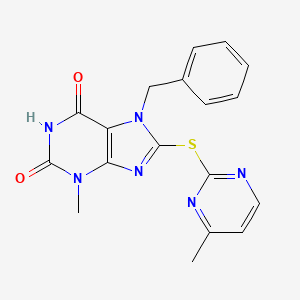
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione, also known as Bz-423, is a small molecule drug that has been widely studied for its potential therapeutic applications. This compound has been shown to have promising effects in treating a variety of diseases and conditions, including autoimmune disorders, cancer, and inflammation.
Mecanismo De Acción
The exact mechanism of action of 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione is not fully understood, but it is thought to work by targeting the mitochondrial pathway of apoptosis. This pathway is involved in the programmed cell death of damaged or abnormal cells, and this compound has been shown to induce apoptosis in cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the modulation of immune cell function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione in lab experiments is its specificity for the mitochondrial pathway of apoptosis, which allows for targeted effects on specific cell types. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione. Some possible areas of focus include further studies on its mechanism of action, the development of more effective synthesis methods, and the exploration of its potential therapeutic applications in other diseases and conditions. Additionally, research could focus on the optimization of dosing and delivery methods to maximize its effectiveness and minimize potential side effects.
Métodos De Síntesis
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 7-benzyl-6-chloro-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione with a reducing agent, such as sodium borohydride, to produce the desired compound.
Aplicaciones Científicas De Investigación
7-Benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. For example, research has shown that this compound can be effective in treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. It has also been shown to have promising anti-cancer effects, particularly in the treatment of leukemia and lymphoma.
Propiedades
IUPAC Name |
7-benzyl-3-methyl-8-(4-methylpyrimidin-2-yl)sulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-11-8-9-19-16(20-11)27-18-21-14-13(15(25)22-17(26)23(14)2)24(18)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOWTMOQRPMSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}naphthalen-2-yl 2-methylbenzoate](/img/structure/B2784422.png)
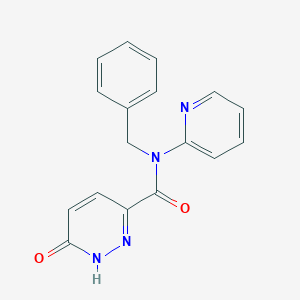
![3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2784429.png)
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)
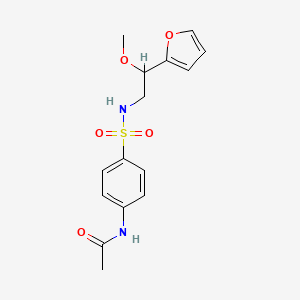

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2784434.png)
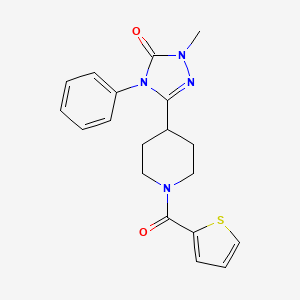
![2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2784436.png)
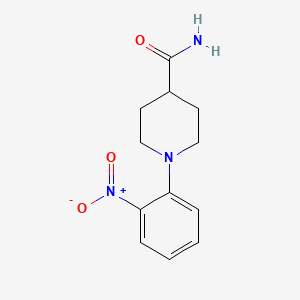

![Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B2784441.png)
![1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2784443.png)